Product packaging for Quinidine bisulfate(Cat. No.:CAS No. 747-45-5)

Quinidine bisulfate

Cat. No.: B148703
CAS No.: 747-45-5
M. Wt: 422.5 g/mol
InChI Key: AKYHKWQPZHDOBW-VJAUXQICSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quinidine bisulfate is a classical class 1a antiarrhythmic agent and stereoisomer of quinine, derived from the bark of the South American cinchona tree . Its primary research value lies in its mechanism as a sodium (Na+) channel blocker, depressing phase 0 of the cardiac action potential to dampen excitability and decrease automaticity . It also exhibits potassium (K+) channel inhibition, specifically the slow, delayed rectifier potassium current (IKr), which prolongs the action potential duration and QTc interval . This dual-channel blockade makes it a valuable tool for studying cardiac electrophysiology, particularly in the context of atrial and ventricular arrhythmias . Beyond cardiology, this compound is used in neurological research, often in combination with dextromethorphan. In this context, it acts as a cytochrome P450 (CYP2D6) inhibitor to alter the metabolic balance and pharmacokinetics of co-administered compounds . Furthermore, it serves as an antimalarial agent for research on Plasmodium falciparum malaria, where it is thought to act by inhibiting heme polymerase within the parasite . Contemporary investigations continue to explore its potential in managing rare, life-threatening ventricular arrhythmias in specific syndromes such as Brugada syndrome, short QT syndrome, and idiopathic ventricular fibrillation . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H26N2O6S B148703 Quinidine bisulfate CAS No. 747-45-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2.H2O4S/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-5(2,3)4/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;(H2,1,2,3,4)/t13-,14-,19+,20-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKYHKWQPZHDOBW-VJAUXQICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401020744
Record name Quinidine bisulfate
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Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

WHITE; VERY BITTER; ODORLESS; FINE CRYSTALS; FREQUENTLY COHERING IN MASSES; PH (1% AQUEOUS SOLN): 6.0-6.8 PKA: 4.2, 8.8; SPECIFIC OPTICAL ROTATION: +212 @ 25 °C/D (95% ALCOHOL); ABOUT + 260 @ 25 °C/D (DILUTE HYDROCHLORIC ACID); DOES NOT LOSE ALL OF ITS WATER BELOW 120 °C 1 G DISSOLVES IN ABOUT 90 ML WATER, 15 ML BOILING WATER, 10 ML ALCOHOL, 3 ML METHANOL, 12 ML CHLOROFORM; INSOL IN ETHER, BENZENE; /DIHYDRATE/, Slightly sol in water and soluble in alcohol.
Record name QUINIDINE SULFATE
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Impurities

Commercially available quinidine salts contain not more than 20% of the respective dihydroquinidine salt, 1% of the respective quinine salt, and 1% of the respective dihydroquinine salt as impurities. /Quinidine/
Record name QUINIDINE SULFATE
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Color/Form

Occurs as fine, needle-like, white crystals which frequently cohere in masses or as a fine, white powder.

CAS No.

747-45-5, 50-54-4
Record name Cinchonan-9-ol, 6′-methoxy-, (9S)-, sulfate (1:1)
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Record name Quinidine sulfate
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Record name Quinidine bisulfate
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Record name Cinchonan-9-ol, 6'-methoxy-, (9S)-, sulfate (1:1)
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Record name Quinidine hydrogen sulphate
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Record name QUINIDINE BISULFATE
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Historical and Foundational Academic Research on Quinidine Bisulfate

Evolution of Quinidine (B1679956) Bisulfate Research in Antiarrhythmic Pharmacology

The therapeutic potential of cinchona bark in treating palpitations was recognized as early as 1749. wikipedia.orgoup.com The specific antiarrhythmic properties of quinidine, a diastereomer of quinine (B1679958) also found in cinchona, were brought to prominence in the early 20th century. tandfonline.comeurekaselect.com A pivotal moment occurred in 1912 when Karel Frederik Wenckebach observed a patient who successfully treated his atrial fibrillation using a cinchona preparation, prompting further scientific inquiry. wikipedia.org

Systematic investigations into the effects of cinchona alkaloids on atrial fibrillation were undertaken by Walter Frey in 1918, where quinidine was identified as being more effective than quinine in restoring normal sinus rhythm. tandfonline.com By the 1920s, quinidine had become established as an antiarrhythmic agent utilized for maintaining sinus rhythm following the conversion of atrial flutter or fibrillation, and for preventing the recurrence of ventricular arrhythmias. eurekaselect.com Quinidine subsequently became the most widely prescribed antiarrhythmic medication for a considerable period. jacc.org Early academic research primarily focused on documenting its empirical effectiveness across a spectrum of supraventricular and ventricular arrhythmias. eurekaselect.comresearchgate.net

Pioneering Contributions to Electrophysiology and Cardiac Arrhythmia Understanding

Research into quinidine's mechanism of action provided foundational insights into cardiac electrophysiology. It was classified as the prototypical Class Ia antiarrhythmic agent. researchgate.netdrugbank.com Studies elucidated that quinidine primarily exerts its antiarrhythmic effects by blocking the fast inward sodium channel (INa) in cardiac myocytes. wikipedia.orgdrugbank.com A notable characteristic of this block is its use-dependence, becoming more pronounced at higher heart rates. wikipedia.org The consequence of this sodium channel blockade is a reduction in the maximum upstroke velocity of phase 0 depolarization of the cardiac action potential. wikipedia.org

Investigations also explored quinidine's impact on sinus and atrioventricular (AV) nodal function. While its effects on nodal function might not be prominent in a basal state, studies conducted after autonomic blockade indicated a direct depressant effect on both sinus and AV nodes, an effect typically counteracted by autonomic influences. nih.gov The work of Lewis, building upon Wenckebach's observations, suggested that quinidine increased the action potential wavelength, offering an early theoretical basis for its ability to prevent re-entrant arrhythmias. jacc.org

Paradigmatic Shifts in Research Focus and Re-emerging Academic Interest

Over time, the academic research focus on quinidine underwent a significant transformation. Growing concerns regarding its safety profile, particularly the risk of inducing proarrhythmias such as torsades de pointes and an observed increase in mortality in certain populations, led to a decline in its widespread clinical application. eurekaselect.comjacc.orgjacc.org This shift was also influenced by the development of newer antiarrhythmic drugs and the advent of non-pharmacological treatment modalities like catheter ablation and implantable cardioverter-defibrillators (ICDs) in the 1990s. eurekaselect.comresearchgate.netjacc.org Historical accounts from the 1950s documented "quinidine syncope," a phenomenon characterized by episodes of syncope and ventricular fibrillation in patients receiving the drug. drugbank.comsld.cu

Despite this decline, there has been a notable re-emergence of academic interest in quinidine in recent years, particularly for the management of specific, often rare, inherited arrhythmia syndromes. eurekaselect.comresearchgate.netjacc.org Research has highlighted quinidine's therapeutic value in conditions such as Brugada syndrome, short QT syndrome, and idiopathic ventricular fibrillation, where it may offer efficacy when other antiarrhythmics have failed. eurekaselect.comresearchgate.netjacc.orgaerjournal.com This renewed focus is underpinned by a deeper understanding of the genetic channelopathies underlying these syndromes and how quinidine's distinct ion channel blocking profile can specifically address these abnormalities. jacc.orgsld.cuaerjournal.com For example, its potent blockade of the transient outward potassium current (Ito) is considered crucial for its effectiveness in preventing arrhythmias in Brugada syndrome. aerjournal.com

Contemporary research continues to explore the optimal use of quinidine in these specialized patient populations and to further delineate its precise mechanisms in these contexts. nih.gov Challenges related to the availability and accessibility of quinidine are also subjects of ongoing discussion and research efforts. nih.govresearchgate.net

Molecular and Cellular Mechanisms of Quinidine Bisulfate Action

Modulation of Cardiac Ion Channel Dynamics

A key aspect of quinidine's mechanism is its impact on the dynamics of cardiac ion channels, which are critical for the electrical activity of the heart. nih.govdrugbank.comoup.commims.comnih.govnih.govfishersci.atncats.io

Sodium Channel (I_Na) Inhibition and Action Potential Phase 0 Depolarization Kinetics

Quinidine (B1679956) bisulfate primarily functions as a blocker of the fast inward sodium current (I_Na). wikipedia.orgdrugbank.comncats.io This blockade is characterized as "use-dependent," meaning its inhibitory effect intensifies at higher heart rates and diminishes at lower heart rates. wikipedia.orgncats.io By blocking the fast inward sodium current, quinidine decreases the phase 0 depolarization of the cardiac action potential, effectively reducing the maximum rate of depolarization (V_max). wikipedia.orgdrugbank.comncats.iofda.gov This action contributes to slowed conduction in cardiac tissue. fda.gov

Potassium Channel (I_K, I_Kr, I_Ks, I_to) Blockade and Repolarization Prolongation Research

Beyond its effects on sodium channels, quinidine also inhibits several potassium currents, which play a crucial role in cardiac repolarization. nih.govdrugbank.comoup.commims.comnih.govnih.govfishersci.atncats.io Research indicates that quinidine reduces the rapid (I_Kr) and slow (I_Ks) components of the delayed potassium rectifier current, the inward rectifier potassium current (I_K1), and the transient outward potassium current (I_to). nih.govdrugbank.comoup.comncats.io The blockade of these repolarizing potassium currents leads to a prolongation of the cardiac action potential duration. nih.govdrugbank.com This prolongation contributes to the increased QT interval observed with quinidine administration. wikipedia.orgdrugbank.comncats.iofda.govnih.gov Studies have shown that quinidine's inhibition of I_to is particularly relevant in conditions like Brugada syndrome, where it can help normalize electrical heterogeneity. oup.comviamedica.plresearchgate.net

A summary of quinidine's effects on key cardiac ion channels is presented in the table below:

Ion ChannelEffect of Quinidine BisulfateResulting Electrophysiological Change
Fast Sodium (I_Na)Inhibition (use-dependent)Decreased phase 0 depolarization (reduced V_max), slowed conduction
Delayed Rectifier Potassium (I_Kr, I_Ks)BlockadeProlonged action potential duration, prolonged QT interval
Inward Rectifier Potassium (I_K1)ReductionProlonged action potential duration
Transient Outward Potassium (I_to)BlockadeProlonged action potential duration, normalization of electrical heterogeneity (in specific conditions)
L-type Calcium (I_Ca)ReductionAffects plateau phase of action potential
Late Sodium (Late I_Na)ReductionAffects plateau phase of action potential

Receptor Binding and Ligand Interaction Investigations

In addition to its ion channel effects, this compound also interacts with certain receptors, influencing related signaling pathways. ncats.iofda.gov

Muscarinic Receptor Antagonism and Cholinergic Pathway Modulation Research

Quinidine exhibits anticholinergic activity, acting as a muscarinic receptor antagonist. nih.govnih.govncats.iofda.govpharmacompass.comdrugfuture.com Specifically, it is reported to be a selective muscarinic acetylcholine (B1216132) M3 receptor antagonist. wikipedia.org This antagonism modulates cholinergic pathways, which can lead to effects such as an increase in sinus rate. drugbank.comfda.govnih.gov Research suggests prominent peripheral post-synaptic anti-cholinergic effects likely result from a combination of direct competitive antagonism at muscarinic receptors (M1 and M2) and inhibition of the muscarine (B1676868) receptor-activated potassium channel current (I_KACh). oup.comcardiolatina.com

Alpha-Adrenergic Receptor Antagonism Studies

Studies have also demonstrated that quinidine acts as an alpha-adrenergic receptor antagonist. nih.govoup.comnih.govviamedica.plpharmacompass.comcardiolatina.com It is described as a low potency competitive and reversible antagonist of alpha-1 and alpha-2 adrenergic receptors. oup.comcardiolatina.com This alpha-adrenergic blockade can contribute to peripheral vasodilation. fda.govnih.gov

Nicotinic Acetylcholine Receptor (nAChR) Interaction Profiling

Quinidine has been shown to interact with nicotinic acetylcholine receptors (nAChRs), a family of ligand-gated ion channels. Studies investigating the effects of quinoline (B57606) derivatives, including quinidine, on human adult and fetal muscle nAChRs have demonstrated that these compounds can block acetylcholine (ACh)-evoked responses in a concentration-dependent manner. nih.gov

Research using Xenopus laevis oocytes expressing the adult muscle nAChR (composed of αβδε subunits) showed that quinidine blocked ACh-evoked responses with an IC₅₀ of 3.96 µM. nih.gov For the fetal nAChR (composed of αβγδ subunits), the IC₅₀ for quinine (B1679958), a stereoisomer of quinidine, was found to be 2.30 µM. nih.gov This indicates that quinidine can antagonize ACh-evoked responses at muscular nAChRs. nih.gov

nAChRs are pentameric ligand-gated ion channels, with the ligand-binding pocket located at the interface between two neighboring subunits. biorxiv.orgmdpi.com Quinoline derivatives are known to influence cholinergic synaptic transmission, which may underlie their use in conditions like muscle cramps and slow channel congenital myasthenic syndrome (SCCMS). nih.gov In SCCMS, caused by mutations in nAChR subunits, mutated AChR channels exhibit prolonged opening events. nih.gov Quinoline derivatives like quinidine have been reported to correct these prolonged opening times of mutated acetylcholine receptor channels. nih.gov

Exploration of Intracellular Signaling and Channel Trafficking Mechanisms

Beyond direct channel block, quinidine influences the functional density of ion channels at the cell surface by affecting their trafficking and degradation. This mechanism has been particularly studied for the Kv1.5 potassium channel, which mediates the ultrarapid potassium current (IKur) in the heart. ahajournals.orgnih.gov

Quinidine-Induced Kv1.5 Channel Internalization and Degradation

Treatment of atrial myocytes expressing Kv1.5 with quinidine results in a dose- and temperature-dependent internalization of the channel, occurring concurrently with channel block. ahajournals.orgnih.govnih.gov This internalization has been confirmed in acutely dissociated neonatal myocytes. ahajournals.orgnih.govnih.gov Acute quinidine-induced internalization is reversible, but chronic exposure leads to channel degradation. ahajournals.orgnih.govnih.gov This degradation occurs via the proteasome pathway. frontiersin.org

The process of quinidine-induced Kv1.5 internalization follows the same endocytic pathway as constitutive endocytosis, being microtubule-dependent and dynamin-mediated. frontiersin.orgresearchgate.net

Elucidation of Calcium-Dependent Endocytosis Pathways

Surprisingly, quinidine-induced endocytosis of Kv1.5 has been found to be calcium-dependent. ahajournals.orgnih.govnih.gov This calcium dependence was not recognized in earlier biophysical studies that typically included calcium-chelating agents to isolate drug-channel interactions. nih.gov The use of compounds that deplete free intracellular calcium can block a significant component of quinidine's action on Kv1.5. nih.govresearchgate.net This calcium-dependent component contributes substantially to the quinidine-mediated decrease in current density. nih.govresearchgate.net Pretreatment with calcium-chelating agents like BAPTA-AM has been shown to completely block quinidine-induced internalization of Kv1.5, leading to a corresponding increase in surface channel levels. nih.gov

Subunit-Dependent Channel Modulation and Specificity

The internalization effect of quinidine on Kv1.5 is subunit-dependent and stereospecific. ahajournals.orgnih.govnih.gov While quinidine blocks the ion permeability of other cardiovascular potassium channels like Kv4.2 and Kv2.1, it does not induce their internalization. nih.gov This demonstrates a specificity for Kv1.5 in the quinidine-induced internalization pathway. nih.gov

Furthermore, the internalization is activity-independent. ahajournals.orgnih.govnih.gov Studies using a pore-dead mutant of Kv1.5 (Kv1.5-W472F), which traffics to the membrane but does not conduct current, showed similar levels of quinidine-induced internalization as the wild-type channel. researchgate.net This suggests that the internalization is not contingent on ion flux through the channel. researchgate.net

The stereoisomer of quinidine, quinine, despite being capable of blocking Kv1.5 current, does not enhance Kv1.5 internalization above constitutive levels. frontiersin.orgresearchgate.net This highlights the stereospecific nature of the internalization mechanism induced by quinidine. ahajournals.orgnih.govnih.govfrontiersin.org

The assembly of Kv1.5 alpha subunits with beta subunits, such as Kvβ1.3, can also modulate the channel's sensitivity to drug block. researchgate.net Studies have shown that the presence of the Kvβ1.3 subunit can reduce the affinity of quinidine for its internal receptor site in Kv1.5 channels. researchgate.net

Research into Enzymatic Interactions Beyond Primary Targets

Quinidine is known to interact with various enzymes, notably the cytochrome P450 (CYP) system. medchemexpress.commedkoo.comnih.gov

Selective Cytochrome P450db Inhibition

Quinidine is a potent, orally active, and selective inhibitor of cytochrome P450db, also known as CYP2D6. medchemexpress.commedkoo.commedchemexpress.com Therapeutic serum levels of quinidine can inhibit the action of CYP2D6, effectively converting individuals who are extensive metabolizers into poor metabolizers for drugs cleared by this enzyme. rxlist.com This inhibition is significant due to CYP2D6's role in the metabolism of a wide range of drugs. nih.govdrugbank.com

The inhibitory effect of quinidine on CYP2D6 is related to its binding within the active site of the enzyme. nih.govresearchgate.net Key active-site residues, such as glutamic acid at position 216 and aspartic acid at position 301, play crucial roles in the binding of quinidine to CYP2D6. nih.gov Mutations at these residues can significantly decrease quinidine's affinity for the enzyme. nih.gov The quinolone ring of quinidine is thought to bind in the distal portion of the active site cavity. researchgate.net

While CYP2D6 is a primary target for quinidine's enzymatic inhibition, quinidine is primarily metabolized in the liver by other cytochrome P450 enzymes, specifically CYP3A4. nih.govdrugbank.com

Here is a summary table of IC₅₀ values for quinidine's interaction with certain targets mentioned:

TargetIC₅₀ (µM)Reference
Human adult muscle nAChR (αβδε)3.96 nih.gov
Kv1.5 channel pore block (electrophysiology with BAPTA)13 nih.govresearchgate.net
Kv1.5 channel pore block (electrophysiology without BAPTA)3.5 nih.govresearchgate.net
Kv1.5 channel internalization (EC₅₀)≈ 1 nih.gov
Kv1.5 channel block19.9 medchemexpress.commedchemexpress.com
Kv4.2 channel block10 nih.gov
Kv2.1 channel block20 nih.gov

In Vitro Reduction of Pseudocholinesterase Activity

In vitro studies have demonstrated that quinidine can reduce the activity of pseudocholinesterase, also known as butyrylcholinesterase (BChE), in plasma. nih.govmdpi.com Pseudocholinesterase is an enzyme crucial for the metabolism of certain drugs, including the muscle relaxant succinylcholine (B1214915) and ester-type local anesthetics. mims.comloinc.orgdroracle.ai

Research involving plasma samples from pregnant women showed a dose-dependent inhibition of pseudocholinesterase activity by quinidine. nih.gov At therapeutic concentrations typically used to treat cardiac arrhythmias (2 to 5 micrograms/ml), quinidine inhibited pseudocholinesterase activity by 60% to 70%. nih.gov The mean plasma pseudocholinesterase activity decreased as the concentration of quinidine increased, as shown in the table below. nih.gov

Quinidine Concentration (µg/ml)Mean Pseudocholinesterase Activity (U/ml)
00.67 ± 0.11
0.50.48 ± 0.09
1.00.38 ± 0.09
2.00.29 ± 0.10
5.00.19 ± 0.09

This inhibitory effect on pseudocholinesterase suggests a potential for altered metabolism of substrates of this enzyme when quinidine is present. nih.govnih.gov

Na+/K+-ATPase Inhibition Mechanisms

Quinidine has been shown to inhibit the activity of Na+/K+-ATPase, also known as the sodium-potassium pump. wikipedia.orgnih.govnih.gov This enzyme is vital for maintaining the electrochemical gradients of sodium and potassium ions across cell membranes, playing a critical role in cellular function, including the electrical activity of excitable cells like those in the heart.

Studies have indicated that quinidine inhibits Na+/K+-ATPase by binding to receptor sites similar to those used by cardiac glycosides like ouabain. wikipedia.orgnih.gov The inhibitory action of quinidine on Na+/K+-ATPase is influenced by the concentration of potassium ions in the surrounding medium. nih.gov Research on guinea-pig heart preparations demonstrated that the inhibitory potency of quinidine on the ATP-hydrolytic action of myocardial Na+/K+-ATPase was higher at lower potassium concentrations. nih.gov

The IC₅₀ values for quinidine inhibition of Na+/K+-ATPase varied with potassium concentration: nih.gov

Potassium Concentration (mM)Quinidine IC₅₀ (mM)
2.50.23 ± 0.02
50.56 ± 0.18
100.82 ± 0.05

Pharmacokinetic and Metabolic Research Methodologies for Quinidine Bisulfate

Physiologically-Based Pharmacokinetic (PBPK) Modeling and Simulation Applications

Physiologically-Based Pharmacokinetic (PBPK) modeling is a mathematical approach used to quantitatively predict the ADME processes of chemical substances in humans and animals by extrapolating in vitro, in situ, and in silico drug-dependent parameters. frontiersin.orgfrontiersin.org PBPK modeling and simulation have been applied in drug research and development, including the evaluation of drug-drug and drug-disease interactions. frontiersin.orgfrontiersin.orgd-nb.infocertara.com For quinidine (B1679956), PBPK models have been developed to predict potential drug-drug interaction risks involving CYP2D6 and CYP3A4 enzymes. frontiersin.orgfrontiersin.org These models can simulate drug interactions with moderate and strong CYP2D6 inhibitors like fluvoxamine, quinidine itself, and paroxetine, as well as with moderate and weak CYP3A4 inhibitors such as erythromycin (B1671065) and verapamil (B1683045). frontiersin.orgfrontiersin.org PBPK models have also been used to evaluate interactions with CYP3A4 inducers like carbamazepine, efavirenz, and phenytoin. frontiersin.orgfrontiersin.org

Development of Multi-Compartment Kinetic Models

Pharmacokinetic modeling, including compartmental and physiological models, is essential for estimating the ADME parameters of drug substances. researchgate.net Compartmental modeling is a widely used approach that visually depicts the rate processes of drug deposition and predicts drug concentration-time profiles. researchgate.net These models can be one-compartment, two-compartment, or multi-compartment. researchgate.net For quinidine, studies have suggested that its kinetics can be best described by a two-compartment model, sometimes with assumptions like zero-order absorption from the gastrointestinal tract. zenodo.org A quinidine parent-metabolite model, including 3-hydroxyquinidine (B22111), has been developed using pharmacokinetic profiles from clinical studies after intravenous and oral administration across a broad dosing range (0.1–600 mg). nih.govresearchgate.net This model incorporates efflux transport via P-glycoprotein (P-gp) and metabolic transformation via CYP3A4. nih.govresearchgate.net

Research into Absorption and Distribution Kinetics

Research indicates that quinidine is almost completely absorbed from the intestine after oral administration, with less than 5% recovered in feces. fip.org Absorption from solution occurs rapidly, with quinidine appearing in systemic circulation within 5–15 minutes and reaching peak levels around 45 minutes. fip.org Absorption from different tablet formulations shows a lag time of about 10–20 minutes, with peak concentrations around 80–90 minutes. fip.org The mean oral absolute bioavailability of quinidine has been reported as approximately 70–80%, but it exhibits significant intraindividual (50–80%) and interindividual (50–100%) variability. fip.org This reduced bioavailability compared to intravenous administration is likely due to first-pass metabolism in the liver. fip.org Food does not appear to significantly affect the extent of absorption (AUC), but a 44% increase in time to maximum concentration (tmax) has been observed with food intake. fip.org

Quinidine shows a substantial volume of distribution, ranging from 2 to 3 L/kg in healthy young adults. nih.govdrugbank.com This volume can be increased in individuals with cirrhosis (3–5 L/kg) and decreased in those with congestive heart failure (0.5 L/kg). nih.govdrugbank.com Quinidine is moderately protein-bound in plasma, ranging from 80% to 88% within a concentration range of 6.5 to 16.2 µmol/L. drugbank.com It primarily binds to alpha-1 acid glycoprotein (B1211001) and albumin. zenodo.orgdrugbank.com Despite high protein binding, the steady-state volume of distribution and the volume of the central compartment suggest distribution into extravascular tissues. fip.org Quinidine also distributes into erythrocytes. fip.org

Investigations of Metabolic Clearance and Elimination Pathways

Quinidine undergoes extensive hepatic metabolism, which accounts for 60% to 85% of its total clearance. nih.govdrugbank.comahajournals.org The elimination half-life of quinidine is typically 6–8 hours in adults. nih.govdrugbank.com Renal clearance contributes to 15% to 40% of total clearance and involves both glomerular filtration and active tubular secretion, modulated by pH-dependent tubular reabsorption. drugbank.comahajournals.org The proportion of unchanged drug excreted in urine decreases as urine becomes more alkaline. drugbank.com Approximately 15-40% of an administered dose is excreted in urine as unchanged drug within 24 hours. nih.gov

Hepatic oxidative metabolism is the primary route of quinidine elimination, mediated mainly by cytochrome P450 enzymes. nih.govdrugbank.com This process leads to the formation of several hydroxylated metabolites. europa.eudrugs.com

Quinidine is primarily metabolized in the liver by CYP3A4. drugbank.comeuropa.eu In vitro studies using human liver microsomes and recombinant P450 enzymes have shown that CYP3A4 is the main enzyme involved in quinidine metabolism. fda.gov While CYP3A4 is the predominant enzyme, especially at higher quinidine levels, CYP2D6 may play a significant role at low quinidine doses/concentrations, although earlier studies indicated quinidine is not a substrate of CYP2D6. nih.gov

Quinidine is a potent inhibitor of CYP2D6. europa.eunih.govresearchgate.net Studies have established a dose-effect relationship for quinidine's inhibitory effect on CYP2D6 activity. nih.gov The IC50 value for quinidine against CYP2D6 is approximately 8 nM, indicating high potency. researchgate.net Quinidine shows little inhibitory activity against CYP3A4 (IC50 ~30 µM) and CYP2C9 (IC50 ~300 µM). researchgate.net As a potent CYP2D6 inhibitor, quinidine can elevate plasma levels of co-administered drugs that are extensively metabolized by CYP2D6. europa.eu Quinidine is also an inhibitor of CYP450 enzymes in general, with the potential to interact with drugs metabolized by this system. nih.gov

Quinidine is metabolized by CYP3A4, and concomitant administration of CYP3A4 inhibitors can increase quinidine plasma levels, potentially increasing the risk of QTc prolongation. europa.eu Strong and moderate CYP3A4 inhibitors should be avoided during quinidine treatment. europa.eu Conversely, potent CYP3A4 inducers can accelerate quinidine metabolism, leading to lower plasma concentrations and decreased CYP2D6 inhibition, which may result in subtherapeutic levels of CYP2D6 substrates. europa.eu

Metabolite Characterization: 3-Hydroxyquinidine Pharmacological Activity and Disposition Studies

The major metabolite of quinidine is 3-hydroxyquinidine, formed primarily by CYP3A4. drugbank.comeuropa.eufda.govresearchgate.net Serum levels of 3-hydroxyquinidine can approach those of quinidine in patients receiving conventional doses. drugs.com 3-hydroxyquinidine has a volume of distribution that appears to be larger than that of quinidine, and its elimination half-life is about 12 hours. drugbank.comdrugs.com

Studies indicate that 3-hydroxyquinidine is pharmacologically active. drugbank.comnih.govnih.gov Non-clinical and clinical studies suggest it possesses approximately half the antiarrhythmic activity of quinidine, contributing to the effects observed with chronic quinidine use. drugbank.comdrugs.com One study found that unbound 3-hydroxyquinidine concentrations frequently exceeded unbound quinidine concentrations. nih.gov The ratio of unbound 3-hydroxyquinidine to quinidine was influenced by the unbound clearance of quinidine. nih.gov At low quinidine clearance values, concentrations of both substances were elevated, with quinidine consistently exceeding 3-hydroxyquinidine. nih.gov In contrast, at high clearance values, 3-hydroxyquinidine concentrations were elevated and consistently exceeded quinidine concentrations. nih.gov This suggests that monitoring unbound concentrations of both quinidine and 3-hydroxyquinidine is appropriate when assessing the pharmacodynamic effect of quinidine. nih.gov

The formation clearance of 3-hydroxyquinidine has been found to correlate well with plasma and urine 3-hydroxyquinidine to quinidine ratios and may serve as an index of in vivo CYP3A4 activity. researchgate.net

Interactive Data Tables:

Table 1: Quinidine Pharmacokinetic Parameters (Adults)

ParameterValue (Mean ± SD or Range)NotesSource(s)
Oral Bioavailability70-85% (range 45-100%)Variability noted; lower end likely due to first-pass metabolism. fip.orgdrugbank.comwikipedia.org
Time to Peak Plasma (IR)~2 hoursExtended-release: 3-4 hours. Food can prolong tmax. fip.orgnih.govdrugbank.com
Volume of Distribution2-3 L/kgHigher in cirrhosis (3-5 L/kg), lower in CHF (0.5 L/kg). nih.govdrugbank.com
Protein Binding80-88%Binds mainly to α1-acid glycoprotein and albumin. Lower in pregnancy/infants. zenodo.orgdrugbank.com
Elimination Half-life6-8 hours3-4 hours in pediatric patients. Increased in cirrhosis. nih.govdrugbank.comdrugs.com
Total Clearance3-5 mL/min/kgHigher in pediatric patients. drugbank.comdrugs.com
Renal Excretion (unchanged)15-40%pH-dependent. drugbank.comahajournals.orgnih.gov
Hepatic Metabolism60-85%Primarily oxidative via CYP450. nih.govdrugbank.comahajournals.org

Table 2: 3-Hydroxyquinidine Characteristics

CharacteristicValue (Mean ± SD or Description)NotesSource(s)
Formation PathwayPrimary metabolite of quinidineFormed mainly by CYP3A4. drugbank.comeuropa.eufda.govresearchgate.net
Volume of DistributionLarger than quinidine drugbank.comdrugs.com
Elimination Half-life~12 hours drugbank.comdrugs.com
Pharmacological ActivityApproximately half of quinidineContributes to antiarrhythmic effects. drugbank.comnih.govdrugs.com
Unbound Concentration Ratio (3-HQ:Quinidine)Can exceed 1:1 at high quinidine clearanceInfluenced by quinidine unbound clearance. nih.gov

In Vitro and Ex Vivo Studies of Biotransformation Processes

In vitro and ex vivo studies are crucial for elucidating the metabolic pathways and transformations that quinidine bisulfate undergoes. These methodologies allow for controlled environments to isolate and examine specific enzymatic reactions and transport mechanisms. Biotransformation involves the chemical modification of the drug within the body, primarily through enzymatic reactions nih.govmdpi.comunitus.ituserapi.com.

Hepatic Microsomal Metabolism Research

Hepatic microsomes, which contain a high concentration of drug-metabolizing enzymes, including cytochrome P450 (CYP) enzymes, are widely used in in vitro studies to evaluate the metabolism of drug candidates like quinidine bioivt.com. Research using human liver microsomes has demonstrated that quinidine undergoes hepatic metabolism primarily through hydroxylation reactions mediated by cytochrome P450 enzymes, accounting for 60% to 80% of its elimination nih.govdrugs.com.

A major metabolic pathway identified in human liver microsomes is the (3S)-3-hydroxylation of quinidine, which is specifically catalyzed by CYP3A4 nih.govpsu.edu. This reaction forms 3-hydroxyquinidine (3HQ), a significant metabolite that also possesses antiarrhythmic activity nih.govdrugs.compgkb.orgdrugbank.com. Studies have shown that the formation of 3-hydroxyquinidine follows Michaelis-Menten kinetics in human liver microsomes nih.govpsu.edu. Mean values for the maximum reaction velocity (Vmax) and the Michaelis constant (Km) for 3-hydroxyquinidine formation have been determined nih.govpsu.edu.

While CYP3A4 is the primary enzyme involved in 3-hydroxyquinidine formation, other CYPs, such as CYP2C9 and CYP2E1, may contribute to the formation of other metabolites like quinidine N-oxide, although to a lesser extent nih.govpsu.edu. The contribution of CYP2D6 to quinidine metabolism is considered negligible, despite quinidine sharing structural similarities with many CYP2D6 substrates nih.gov.

Data from hepatic microsomal metabolism research highlight the central role of CYP3A4 in the biotransformation of quinidine.

Enzyme Induction and Inhibition Profiling

Quinidine is known to be an inhibitor of certain CYP enzymes, which can lead to drug-drug interactions nih.govdrugs.comncats.io. In vitro studies using human microsomes have been conducted to evaluate the potential of quinidine to inhibit or induce various CYP isoenzymes europa.eu.

Quinidine is a potent inhibitor of CYP2D6 drugs.comnih.govncats.ioeuropa.eunih.gov. Therapeutic serum levels of quinidine can inhibit CYP2D6 activity, effectively altering the metabolic capacity of individuals who are extensive metabolizers of CYP2D6 substrates drugs.comnih.gov. This inhibition is competitive and has been demonstrated in studies examining the metabolism of probe substrates like metoprolol (B1676517) nih.govnih.gov. The major metabolite, 3-hydroxyquinidine, has also been reported to contribute to CYP2D6 inhibition nih.gov.

While quinidine is a substrate for CYP3A4, it has been shown in in vitro studies using human liver microsomes not to significantly inhibit other tested isoenzymes, including CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, and CYP2E1, at certain concentrations europa.eu.

Conversely, the metabolism of quinidine can be affected by inducers and inhibitors of the enzymes responsible for its biotransformation, primarily CYP3A4 drugs.comeuropa.eu. Potent CYP3A4 inducers, such as rifampicin (B610482), phenytoin, phenobarbital, carbamazepine, and St John's wort, can accelerate quinidine metabolism, leading to lower plasma concentrations and potentially reduced efficacy drugs.comeuropa.eu.

Data from enzyme induction and inhibition profiling studies are critical for predicting potential drug interactions when this compound is co-administered with other medications metabolized by or affecting the activity of these enzymes.

Transporter Protein Research Focusing on P-glycoprotein

Transporter proteins play a significant role in the absorption, distribution, metabolism, and excretion (ADME) of drugs. P-glycoprotein (P-gp), an efflux transporter, is particularly important as it can limit the absorption of drugs from the intestine, influence their distribution to various tissues (including the brain), and facilitate their excretion into bile and urine jacc.orgjacc.org.

Quinidine is known to interact with P-glycoprotein; it is classified as both a substrate and an inhibitor of this transporter nih.govncats.iojacc.org. Research has established that quinidine can increase the plasma concentration of drugs that are substrates of P-gp by inhibiting P-gp-mediated efflux jacc.orgjacc.org.

The interaction between quinidine and digoxin (B3395198), a well-known P-gp substrate, is a classic example that has been extensively researched jacc.orgjacc.org. Studies in P-gp-expressing cell lines and in vivo models have shown that quinidine increases digoxin plasma concentrations by reducing P-gp-mediated efflux in the gut and kidneys, resulting in increased absorption and decreased elimination of digoxin jacc.org. This reduction in renal clearance is attributed to quinidine's inhibition of the renal secretion of digoxin, which is mediated by P-gp nih.gov.

While quinidine is a P-gp inhibitor, its potency can vary, and achieving sufficient concentrations to inhibit P-gp in certain compartments, such as the brain, may require higher systemic levels nih.gov. Research continues to explore the full extent of quinidine's interaction with P-gp and its implications for the pharmacokinetics of co-administered drugs jacc.orgnih.gov.

Drug Drug Interaction Research and Mechanistic Elucidation

Investigation of Cytochrome P450-Mediated Interactions

Cytochrome P450 enzymes play a crucial role in the metabolism of many drugs. Quinidine (B1679956) bisulfate is known to interact significantly with this enzyme system, acting as both an inhibitor and a substrate for different isoforms.

Quinidine as a Potent CYP2D6 Inhibitor

Quinidine is recognized as a potent inhibitor of cytochrome P450 2D6 (CYP2D6). ncats.iowikipedia.orgnih.govpediatriconcall.com This inhibition is competitive and can lead to increased plasma concentrations of drugs that are primarily metabolized by this enzyme. nih.govdrugs.com The clinical implication of this inhibition is that coadministration of quinidine with CYP2D6 substrates can result in elevated levels of the coadministered drug, potentially increasing the risk of dose-dependent adverse effects. ncats.iowikipedia.orgdrugs.comnih.gov

Studies have demonstrated that quinidine significantly increases the exposure of CYP2D6 substrates. For instance, coadministration of quinidine with dextromethorphan (B48470), a CYP2D6 substrate, leads to increased dextromethorphan plasma concentrations. drugs.comeuropa.euwikipedia.org Similarly, quinidine can increase the blood levels of various other drugs metabolized by CYP2D6, including certain beta-blockers (such as metoprolol), antipsychotics (like haloperidol (B65202) and aripiprazole), and antidepressants (including nortriptyline, imipramine, amitriptyline, and desipramine). ncats.iowikipedia.orgeuropa.eu

The potent inhibitory effect of quinidine on CYP2D6 has led to its use as a probe inhibitor in clinical drug-drug interaction studies to assess the involvement of CYP2D6 in the metabolism of new drug candidates. nih.gov While quinidine itself shares structural similarities with many CYP2D6 substrates, its own metabolism by CYP2D6 is considered negligible; its high affinity for the enzyme's metabolic site is what drives its potent inhibitory effect. nih.gov

Quinidine as a CYP3A4 Substrate and Potential Modulator

Quinidine is primarily metabolized in the liver, with cytochrome P450 3A4 (CYP3A4) being the major enzyme involved in its biotransformation. rxlist.comdrugs.comnih.govdrugfuture.com This makes quinidine susceptible to pharmacokinetic interactions with drugs that inhibit or induce CYP3A4 activity. Coadministration with potent CYP3A4 inhibitors, such as ketoconazole (B1673606) or certain HIV-protease inhibitors, can decrease quinidine metabolism, leading to increased plasma quinidine concentrations and a higher risk of toxicity. rxlist.comdrugs.comdrugfuture.com Conversely, CYP3A4 inducers like phenobarbital, phenytoin, and rifampicin (B610482) can accelerate quinidine metabolism, potentially reducing its efficacy. rxlist.comdrugs.comdrugfuture.com

Research also indicates that quinidine can act as a modulator of CYP3A4 activity, and its effects can be substrate-dependent. nih.gov Studies using various CYP3A4 substrates have shown that quinidine can exhibit weak inhibition or even activation of CYP3A4-mediated metabolism depending on the specific substrate. nih.gov This suggests a complex interaction at the enzyme level, potentially involving multiple binding sites on the CYP3A4 enzyme. nih.govpsu.edu

The main metabolite of quinidine, 3-hydroxyquinidine (B22111) (3HQ), is also formed via CYP3A4 and can reach plasma levels exceeding those of the parent drug. rxlist.comdrugs.comnih.gov 3-hydroxyquinidine has also been reported to contribute to the inhibition of CYP2D6. nih.gov

P-Glycoprotein (P-gp) Interaction Studies

P-glycoprotein (P-gp), an efflux transporter, plays a significant role in the absorption, distribution, metabolism, and excretion of many drugs. Quinidine is known to interact with P-gp, acting as both a substrate and an inhibitor of this transporter. ncats.iowikipedia.orgnih.govpediatriconcall.com

Quinidine's inhibition of P-gp can affect the pharmacokinetics of coadministered drugs that are P-gp substrates. For example, quinidine has been shown to increase the plasma concentrations of digoxin (B3395198), a well-known P-gp substrate, by reducing its efflux into the gut and kidneys, thereby increasing absorption and decreasing elimination. jacc.orgnih.gov This interaction was one of the initially recognized instances of P-gp-mediated drug interactions. jacc.org

Studies have also investigated the effect of quinidine on the transport of other P-gp substrates, such as loperamide (B1203769) and methadone. ncats.iowikipedia.orgnih.gov Inhibition of P-gp by quinidine can potentially increase the central nervous system exposure of peripherally acting P-gp substrates that would normally be pumped out of the brain, such as loperamide, potentially leading to central side effects. ncats.iowikipedia.org Research on methadone has shown that quinidine can increase the plasma concentrations of oral methadone during the absorptive phase, suggesting an effect on intestinal P-gp, although its effect on brain P-gp and methadone's central effects was less clear. nih.gov

Quinidine's interaction with P-gp contributes to its complex pharmacokinetic profile and its potential for drug-drug interactions with a wide range of medications that are also P-gp substrates or modulators. nih.gov

Mechanistic Research into Interactions with Other Pharmacological Agents

Beyond its interactions with drug-metabolizing enzymes and transporters, quinidine bisulfate can also interact with other pharmacological agents through different mechanisms, influencing their activity or metabolism.

Impact on Xenobiotic Metabolism (e.g., Amphetamine, Atomoxetine)

Quinidine's potent inhibition of CYP2D6 has a significant impact on the metabolism of various xenobiotics and drugs that are substrates for this enzyme, including certain amphetamines and atomoxetine (B1665822). ncats.iowikipedia.orgnih.goveuropa.eunih.gov

Atomoxetine, a selective norepinephrine (B1679862) reuptake inhibitor used for attention deficit hyperactivity disorder (ADHD), is primarily metabolized by CYP2D6. nih.govwikipedia.orgmims.comresearchgate.netsimulations-plus.com Coadministration of atomoxetine with potent CYP2D6 inhibitors like quinidine leads to a marked increase in atomoxetine plasma exposure. nih.govresearchgate.netsimulations-plus.com In individuals who are extensive metabolizers of CYP2D6, quinidine can increase atomoxetine steady-state plasma concentrations to levels similar to those observed in poor metabolizers. simulations-plus.comnih.gov This increased exposure can potentially affect the safety and efficacy of atomoxetine. drugs.comnih.govnih.gov

While the interaction with amphetamines is often discussed in the context of CYP2D6 metabolism, specific detailed research findings on this compound's direct impact on the metabolism of amphetamine enantiomers via CYP2D6 were not extensively detailed in the provided search results beyond the general principle of CYP2D6 inhibition affecting its substrates. However, given that some amphetamines are metabolized by CYP2D6, a similar interaction leading to increased amphetamine levels due to quinidine's inhibition is mechanistically plausible. ncats.io

Modulation of Neuromuscular Blocker Activity

Quinidine has been reported to potentiate the effects of neuromuscular blocking agents. drugfuture.comnih.govinchem.org This interaction is thought to involve effects at the neuromuscular junction. Quinidine, being a sodium channel blocker, can affect muscle membrane excitability and prolong the refractory period of muscle, which can contribute to enhanced neuromuscular blockade. medicines.org.uk Additionally, quinidine has been described as blocking nicotinic receptor channels, which are involved in neuromuscular transmission. nih.gov This modulation of neuromuscular function can lead to increased duration and intensity of action of both depolarizing (e.g., succinylcholine) and non-depolarizing neuromuscular blockers. inchem.orgmedicines.org.uk

The following table summarizes some of the key drug interactions discussed:

Interacting DrugMechanism of InteractionEffect on Interacting Drug Levels/ActivityRelevant Section
CYP2D6 SubstratesPotent CYP2D6 InhibitionIncreased plasma concentrations4.1.1, 4.3.1
CYP3A4 InhibitorsInhibition of Quinidine Metabolism by CYP3A4Increased Quinidine plasma concentrations4.1.2
CYP3A4 InducersInduction of Quinidine Metabolism by CYP3A4Decreased Quinidine plasma concentrations4.1.2
P-gp SubstratesP-gp InhibitionIncreased plasma concentrations4.2
Neuromuscular BlockersModulation of Neuromuscular Junction (e.g., Na+ channel block, nicotinic receptor block)Potentiation of effect4.3.2

Note: This table is intended to be interactive in a digital format, allowing for sorting and filtering.

Additive Alpha-Adrenergic Receptor Blockade

Quinidine has been shown to act as a peripheral alpha-adrenergic antagonist, contributing to vasodilatory effects. nih.govnih.govnih.govnih.gov Studies utilizing radioligand-binding assays have demonstrated that quinidine is a competitive antagonist at both alpha 1- and alpha 2-adrenergic receptors. nih.govnih.govnih.govnih.gov These investigations, often employing ligands such as [³H]prazosin for alpha 1 receptors and [³H]yohimbine for alpha 2 receptors in various tissue preparations including rat heart and kidney membranes and human platelets, have provided evidence for quinidine's direct binding to these receptors. nih.govnih.govnih.govnih.gov

The antiadrenergic actions of quinidine are understood to result from the competitive blockade and occupancy of these alpha 1- and alpha 2-adrenergic receptors. nih.govnih.govnih.gov The interaction has been characterized as competitive and reversible. nih.govnih.govnih.gov Equilibrium dissociation constants (Ki values) for quinidine binding to alpha 1 and alpha 2 receptors have been reported in the range of 0.3 to 3 µM. nih.govnih.govnih.gov

The potential for additive alpha-adrenergic blockade has been noted in the context of coadministration with other agents possessing similar properties. For instance, when quinidine and verapamil (B1683045) are coadministered, hypotension has been reported, sometimes attributed to an additive peripheral alpha-blockade effect. nih.govnih.govnih.gov Research confirms that both verapamil and quinidine exhibit distinct alpha-adrenergic receptor blocking activity, and their interaction in inhibiting radioligand binding was found to be additive. nih.gov Furthermore, studies in rats have indicated that quinidine is significantly more potent in antagonizing the vasopressor effect mediated by alpha 1-adrenoceptors compared to alpha 2-adrenoceptors, showing at least 14 times greater potency. nih.gov The combination of quinidine's alpha blocking effects with a beta blocking agent such as propranolol (B1214883) has also been associated with orthostatic hypotension. nih.gov

Pseudocholinesterase Interaction

In vitro studies have demonstrated that the addition of quinidine to serum results in a reduction of pseudocholinesterase (butyrylcholinesterase) activity. nih.govnih.govnih.govnih.govnih.govmims.commims.com Pseudocholinesterase is an enzyme crucial for the metabolism of certain compounds, including the depolarizing neuromuscular blocking agent succinylcholine (B1214915). nih.govnih.govnih.govnih.govnih.govmims.commims.com

Quinidine has been observed to potentiate the actions of depolarizing neuromuscular blocking agents like succinylcholine and decamethonium. nih.govnih.govnih.govnih.govnih.gov While the precise mechanisms underlying this potentiation are not fully elucidated, these effects have been documented in both animal models and humans. nih.govnih.govnih.gov The inhibition of pseudocholinesterase by quinidine can lead to a prolonged half-life of coadministered substances that are metabolized by this enzyme. nih.gov

Research conducted in pregnant women specifically investigated the effect of quinidine on plasma pseudocholinesterase activity. nih.gov The study found that quinidine, at concentrations considered therapeutic for treating cardiac arrhythmias (ranging from 2 to 5 µg/ml), inhibited pseudocholinesterase activity by 60% to 70%. nih.gov The following table presents data on mean plasma pseudocholinesterase activity observed in the presence of varying concentrations of quinidine:

Quinidine Concentration (µg/ml)Mean Plasma Pseudocholinesterase Activity (U/ml)
0 (Control)0.67 ± 0.11
0.50.48 ± 0.09
1.00.38 ± 0.09
2.00.29 ± 0.10
5.00.19 ± 0.09

This inhibitory effect on pseudocholinesterase contributes to the potential for prolonged neuromuscular blockade when quinidine is used concurrently with agents metabolized by this enzyme. mims.comfishersci.semims.com

Chemical Synthesis and Stereochemical Research of Quinidine Bisulfate

Historical and Contemporary Synthetic Pathways for Quinoline (B57606) Alkaloids

The quinoline scaffold is a prevalent feature in numerous natural products, particularly alkaloids, many of which exhibit significant biological activities. iipseries.orgfrontiersin.orgmdpi.commdpi.com Historically, quinoline was first isolated from coal tar in 1834. iipseries.orgwikipedia.org This source remained the primary commercial origin for some time. wikipedia.org

The synthesis of quinoline alkaloids, including quinidine (B1679956) and quinine (B1679958), has been a long-standing challenge and a significant area of research in organic chemistry. Early efforts focused on the total synthesis of quinine due to its historical importance as an antimalarial agent. unizg.hr The first formal total synthesis of quinine was reported by Woodward and Doering in 1944. unizg.hrpitt.edu This marked a significant achievement in the synthesis of complex natural products.

Contemporary approaches to quinoline synthesis involve various methodologies, including classical named reactions and more modern strategies. Classical methods for constructing the quinoline core include the Skraup synthesis, Combes synthesis, Conrad-Limpach synthesis, Doebner reaction, Doebner-Miller reaction, and Gould-Jacobs reaction. iipseries.orgwikipedia.orgrsc.org These reactions typically involve the cyclocondensation and cyclization of anilines with various carbonyl compounds or activated methylene (B1212753) compounds. iipseries.orgwikipedia.orgrsc.org

More recent advancements in quinoline synthesis have focused on oxidative annulation strategies, catalytic C-H bond activation, transition-metal-free protocols, and photo-induced cyclization. mdpi.com These methods aim to improve efficiency, selectivity, and environmental sustainability. For instance, formic acid has been explored as a green catalyst for the direct synthesis of quinolines from anilines and aldehydes or ketones, offering advantages such as reduced waste and milder reaction conditions. ijpsjournal.com

While the total synthesis of complex Cinchona alkaloids like quinidine remains challenging, research continues to explore more efficient and stereoselective routes. Catalytic asymmetric total syntheses of both quinine and quinidine have been achieved, often involving key steps such as asymmetric Michael additions and asymmetric dihydroxylation to control the crucial stereocenters. researchgate.netnih.gov

Contributions to Asymmetric Synthesis and Chiral Catalysis

Cinchona alkaloids, including quinidine and quinine, have played a pioneering and significant role in the field of stereochemistry, particularly in chiral catalysis and asymmetric synthesis. tandfonline.comdovepress.comrsc.orgbuchler-gmbh.combohrium.comnih.gov Their molecular structure, possessing multiple chiral centers and basic nitrogen atoms, makes them valuable scaffolds for designing chiral catalysts and ligands. tandfonline.comnih.govsigmaaldrich.com

Quinine and quinidine, despite being diastereomers, are often described as pseudoenantiomers in the context of chiral catalysis, meaning they can be used to access opposite enantiomers of a product in asymmetric reactions. tandfonline.comacs.orgrsc.orgnih.gov This property is highly valuable in enantioselective synthesis, allowing for the preparation of specific stereoisomers of chiral compounds. buchler-gmbh.combuchler-gmbh.com

Cinchona alkaloid-derived catalysts have been widely applied in various asymmetric reactions, including:

Asymmetric addition reactions (e.g., Michael additions, Mannich reactions, Strecker reactions, Henry reactions). dovepress.combuchler-gmbh.comnih.govsigmaaldrich.combuchler-gmbh.comacs.org

Cycloadditions. dovepress.combuchler-gmbh.combuchler-gmbh.com

Halogenations. buchler-gmbh.combuchler-gmbh.com

Aldol reactions. dovepress.combuchler-gmbh.combuchler-gmbh.com

Epoxidations. buchler-gmbh.combuchler-gmbh.com

Friedel-Crafts reactions. buchler-gmbh.combuchler-gmbh.com

Phase-transfer catalysis (PTC). rsc.orgbuchler-gmbh.comsigmaaldrich.combuchler-gmbh.com

These catalysts often function by activating reactants through hydrogen bonding or ion pair formation, creating a chiral environment that dictates the stereochemical outcome of the reaction. nih.govsigmaaldrich.com Modifications to the Cinchona alkaloid scaffold, particularly at the C9 hydroxyl group and the quinoline ring, have led to the development of diverse generations of highly effective chiral catalysts. dovepress.comsigmaaldrich.comacs.orgnih.gov For example, urea (B33335) and thiourea (B124793) derivatives of Cinchona alkaloids are widely used organocatalysts. buchler-gmbh.combuchler-gmbh.comacs.org

Research continues to explore the design and application of modified Cinchona alkaloids and their derivatives in asymmetric catalysis to achieve high yields and excellent enantioselectivities in the synthesis of complex chiral molecules. dovepress.combuchler-gmbh.combohrium.comsigmaaldrich.comnih.govbuchler-gmbh.comacs.orgmdpi.com

Stereoisomerism and its Pharmacological Implications (Quinidine vs. Quinine)

Quinidine and quinine are diastereomers, differing in the stereochemistry at the C8 and C9 positions of the molecule. wikipedia.orgmdpi.comtandfonline.comgoogle.comresearchgate.netresearchgate.net Specifically, quinine has the stereodescriptors (1S,3R,4S,8S,9R), while quinidine has (1S,3R,4S,8R,9S). mdpi.comtandfonline.comresearchgate.net This difference in three-dimensional configuration, particularly at the β-hydroxyamine functionality (C8 and C9), leads to distinct chemical and biological properties. tandfonline.comresearchgate.netnih.gov

The stereochemical differences between quinidine and quinine have significant implications in their interactions with biological systems, which is a key aspect of pharmacological research. Although a detailed discussion of clinical pharmacology is outside the scope, it is important to note that the stereochemistry dictates how these molecules interact with chiral biological targets such as enzymes and receptors. This differential interaction at a molecular level underlies their differing biological activities. google.comnih.gov

Studies comparing the stereoisomers, such as quinidine and quinine, or their epimers (like 9-epiquinine and 9-epiquinidine), have demonstrated that even subtle changes in stereochemistry can lead to substantial differences in biological potency and activity. nih.gov For instance, research has shown that quinine and quinidine are significantly more active than their 9-epi counterparts against Plasmodium falciparum, highlighting the critical role of stereochemistry for this activity. nih.gov The positioning of functional groups, such as the hydroxyl and amine groups, relative to each other due to the stereochemical configuration influences their ability to form hydrogen bonds and interact with cellular constituents. mdpi.comnih.gov

The fact that stereoisomers like quinidine and quinine exhibit different properties is a fundamental concept in stereochemistry and its relevance to biological interactions, suggesting that their effects may occur through different binding sites or mechanisms at the molecular level. google.com Computational studies have also explored the conformational preferences and intramolecular interactions, such as hydrogen bonding, in quinidine and quinine, revealing differences that can contribute to their distinct behaviors. mdpi.com

Derivatization and Analog Synthesis Research

Derivatization often involves modifying functional groups on the quinoline or quinuclidine (B89598) rings, or the connecting methanol (B129727) bridge. These modifications can alter the compound's physical properties, chemical reactivity, and interactions with biological targets. researchgate.net For example, modifications to the C9 hydroxyl group or the quinoline ring are common strategies in developing new chiral catalysts from Cinchona alkaloids. dovepress.comsigmaaldrich.comacs.orgnih.govresearchgate.net

Analog synthesis research explores variations of the core quinidine structure, including the creation of hybrid molecules or simplified scaffolds that retain desirable characteristics. frontiersin.orgmdpi.comrsc.orgtcu.edu This can involve altering the substituents on the quinoline ring, modifying the quinuclidine system, or changing the linker between the two moieties. tcu.eduresearchgate.net The goal is often to develop compounds with improved activity, selectivity, or other desirable chemical attributes. tcu.eduresearchgate.net

Advanced Analytical Methodologies for Quinidine Bisulfate Research

Chromatographic Techniques in Quantification and Purity Analysis

Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate, identify, and quantify the components of a mixture. For quinidine (B1679956) bisulfate, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography/Mass Spectrometry (GC/MS) are the most prominently utilized techniques.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) stands out as a widely used method for the estimation of quinidine in bulk drug form and pharmaceutical formulations. jidps.comjidps.com The development of a successful HPLC method involves the careful selection and optimization of several parameters, including the stationary phase (column), mobile phase composition, flow rate, and detection wavelength.

A common approach involves using a C18 column, which is a type of reversed-phase column. jidps.comnih.govnih.gov For instance, one validated method utilized a Terrosil C18 column (100 mm x 4.6 mm, 5.0 µm particle size) for chromatographic separation. jidps.comjidps.com The mobile phase often consists of a mixture of an acidic buffer and an organic solvent. A frequently employed mobile phase is a combination of a phosphate (B84403) buffer (like potassium dihydrogen orthophosphate) adjusted to an acidic pH (e.g., pH 3.0) and acetonitrile. jidps.comjidps.com The ratio of these components is optimized to achieve good separation; a ratio of 25:75 %v/v (buffer to acetonitrile) has been reported. jidps.comjidps.com The flow rate is typically set around 0.8 to 1.0 ml/min. jidps.comjidps.comijpsr.com Detection is commonly performed using a UV detector at wavelengths such as 254 nm or 230 nm. jidps.comjidps.comijpsr.com Under such conditions, quinidine can be well-resolved with a retention time of approximately 2.5 to 2.8 minutes. jidps.comjidps.comijpsr.com

Method validation is a critical step to ensure the reliability of the analytical procedure, performed according to International Council for Harmonisation (ICH) guidelines. jidps.comjidps.com Key validation parameters include:

Accuracy: Often determined by recovery studies, accuracy reflects how close the measured value is to the true value. For quinidine, mean recovery values of 99.77% to 101.39% have been achieved, which are well within the typical acceptance criteria of 98.0% to 102.0%. jidps.compharmainfo.in

Precision: This parameter assesses the reproducibility of the method. It is evaluated through repeatability (intra-day precision) and intermediate precision (inter-day precision), with the relative standard deviation (%RSD) being the key metric. Reported %RSD values for repeatability and intermediate precision for quinidine analysis are as low as 0.2% and 0.1%, respectively. jidps.comjidps.com

Linearity: This establishes the concentration range over which the method is accurate and precise. For quinidine, linearity has been demonstrated in concentration ranges such as 1-30 µg/ml and 20-60 µg/ml, with a correlation coefficient (r²) of 0.999 or higher, indicating a strong linear relationship. jidps.comjidps.comijpsr.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters define the lowest concentration of the analyte that can be reliably detected and quantified, respectively. For one method, the LOD for quinidine was found to be 0.001 µg/ml. jidps.com Another sensitive HPLC method reported a limit of quantitation as low as 4 ng/ml in plasma. nih.gov

Robustness: This is the ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±5% change in mobile phase composition), ensuring its reliability during routine use. jidps.comjidps.com

ParameterMethod 1Method 2
ColumnTerrosil C18 (100 mm x 4.6 mm, 5.0 µm) jidps.comjidps.comPhenomenex C-8 ijpsr.com
Mobile PhasePhosphate buffer (pH 3.0) : Acetonitrile (25:75 %v/v) jidps.comjidps.comMethanol (B129727) : Phosphate buffer (pH 2.5) (60:40 v/v) ijpsr.com
Flow Rate0.8 ml/min jidps.comjidps.com1.0 ml/min ijpsr.com
Detection Wavelength254 nm jidps.comjidps.com230 nm ijpsr.com
Retention Time2.589 min jidps.comjidps.com2.8 min ijpsr.com
Linearity Range20-60 µg/ml jidps.comjidps.com1-30 µg/ml ijpsr.com
Correlation Coefficient (r²)0.999 jidps.comjidps.comNot Specified

Gas Chromatography/Mass Spectrometry (GC/MS) Applications in Research

Gas Chromatography combined with Mass Spectrometry (GC/MS) provides a powerful tool for the definitive identification and quantification of quinidine. oup.comnih.gov This technique is particularly valuable for differentiating between diastereoisomers like quinidine and quinine (B1679958). oup.comoup.com

A typical GC/MS method for quinidine analysis involves extracting the compound from an alkaline solution into an organic solvent. oup.comnih.gov The sample can then be chromatographed without the need for derivatization. oup.comnih.govoup.com The sensitivity of this method is high, with detection limits of less than 5 ng per assay for underivatized compounds. oup.comnih.gov For quantification purposes, the sensitivity can be as low as 50 pg. oup.com A sensitive GC and HRGC-MS procedure has been described for the simultaneous determination of quinidine and certain butyrophenone (B1668137) drugs in human plasma, with a linear quantitative response from 50-250 ng/ml. nih.gov

Mass spectrometry provides definitive identification by analyzing the mass-to-charge ratio (m/z) of fragmented ions. The mass spectra of quinidine and its isomer quinine show distinct differences in the relative abundance of certain fragments, allowing for their differentiation. oup.com For quinidine, a relative abundance of m/z 137, 189, and 324 greater than 10% is considered definitive. oup.com

Mass Fragment (m/z)Significance for Identification
137A relative abundance >10% is definitive for quinidine. oup.com
189A relative abundance >10% is definitive for quinidine. oup.com
324The relative abundance is greater for quinidine than for quinine. A relative abundance >10% is definitive for quinidine. oup.com

Spectrometric Methods for Characterization and Quantification

Spectrometric methods are based on the interaction of electromagnetic radiation with the analyte. UV-Visible spectrophotometry and fluorescence spectroscopy are two such techniques that are widely applied in the analysis of quinidine bisulfate due to the molecule's inherent chromophoric and fluorophoric properties.

UV Spectrophotometry for Concentration Determination

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for determining the concentration of quinidine in solutions. This technique relies on the principle that quinidine absorbs light in the ultraviolet region of the electromagnetic spectrum. The amount of light absorbed is directly proportional to the concentration of the analyte in the solution, a relationship described by the Beer-Lambert law. ijpsr.com

For the simultaneous estimation of Quinidine Sulfate (B86663) and Dextromethorphan (B48470) Hydrobromide, a UV spectrophotometric method has been developed based on measuring absorbances at two selected wavelengths: 331 nm (for Quinidine Sulfate) and 278 nm (for Dextromethorphan Hydrobromide). ijpsr.com The method was found to obey Beer's law in the concentration range of 10-70 µg/ml for Quinidine Sulfate. ijpsr.com This technique is suitable for the routine analysis of formulations. ijpsr.com HPLC methods also frequently employ UV detectors for quantification, as previously mentioned. nih.govnih.gov

Fluorescence-Based Methodologies

Quinidine is a naturally fluorescent molecule, a property that has been extensively exploited for its sensitive and selective quantification. nih.gov Fluorescence spectroscopy offers higher sensitivity compared to UV-Vis absorption spectroscopy. In dilute acidic solutions, quinidine exhibits useful excitation wavelengths at 250 nm and 350 nm, with a fluorescence emission wavelength at 450 nm. nih.gov

Various fluorescence-based assays have been developed for the detection of quinidine (and its isomer, quinine) in different samples. nih.govmdpi.com These methods capitalize on the direct relationship between fluorescence intensity and the concentration of the analyte in dilute solutions. nih.gov HPLC methods often use fluorescence detectors to achieve very low limits of quantitation, such as 4 ng/ml in plasma, with excitation set at 340 nm and emission at 425 nm. nih.gov However, early fluorescence techniques sometimes lacked selectivity, as they could also detect major fluorescent metabolites of quinidine, potentially leading to overestimated results compared to more specific methods like HPLC. nih.govnih.gov

Fluorescence Polarization Immunoassay (FPIA) is a homogeneous competitive immunoassay technique used for the rapid quantification of small molecules like quinidine in biological samples. nih.govnih.govwikipedia.org The principle of FPIA is based on the change in the rotational motion of a fluorescent-labeled antigen (tracer) when it binds to a specific antibody. wikipedia.org

In the assay, a sample containing an unknown amount of quinidine is mixed with a known amount of fluorescein-labeled quinidine and a specific anti-quinidine antibody. nih.govnih.gov The unlabeled quinidine from the sample and the labeled quinidine compete for the limited binding sites on the antibody. mdpi.com

When the small, fluorescent-labeled quinidine is unbound, it rotates rapidly in solution, causing significant depolarization of the plane-polarized excitation light, resulting in low fluorescence polarization. wikipedia.orgencyclopedia.pub

When the fluorescent-labeled quinidine binds to the large antibody molecule, its rotation slows down considerably. This leads to less depolarization of the emitted light and, consequently, a high fluorescence polarization signal. wikipedia.orgencyclopedia.pub

The measured fluorescence polarization is inversely proportional to the concentration of unlabeled quinidine in the sample. FPIA offers the advantage of being a rapid and simple "prepare and read" method that does not require separation or washing steps. wikipedia.org Studies comparing FPIA with HPLC for quinidine analysis have shown an excellent correlation (r² = 0.983). nih.gov However, some discrepancies have been noted; FPIA may overestimate quinidine at concentrations below 1 µg/ml and underestimate it at concentrations above 2 µg/ml when compared to HPLC. nih.gov This is partly due to cross-reactivity with pharmacologically active metabolites like (3s)-3-hydroxyquinidine and dihydroquinidine (B8771983) in the FPIA assay. nih.gov Despite this, FPIA is considered a precise, accurate, and acceptable method for clinical use. nih.govnih.gov

Optoacoustic Spectrometry for Fluorescence Quantum Efficiency Determination

Optoacoustic spectrometry is a powerful technique for determining the absolute fluorescence quantum efficiency (Φf) of chemical compounds such as this compound. This method is based on the optoacoustic effect, where the absorption of modulated light by a sample in a closed cell generates a periodic heat wave, resulting in pressure fluctuations that are detected as an acoustic signal by a sensitive microphone. The amplitude of this signal is proportional to the amount of absorbed energy that is converted into heat through non-radiative decay processes.

When a fluorescent molecule like this compound absorbs light, it can dissipate the energy through either radiative (fluorescence) or non-radiative pathways. By measuring the optoacoustic signal, it is possible to quantify the heat generated and, by extension, the energy that is not emitted as fluorescence. This allows for the direct calculation of the fluorescence quantum efficiency.

The fluorescence quantum yield of quinine, a diastereomer of quinidine, is often used as a fluorescence standard. The quantum yield of quinine sulfate in 0.1 M H2SO4 has been reported to be 0.55. Research has shown that the fluorescence quantum yield of quinine bisulfate can be influenced by factors such as the concentration and the solvent environment. For instance, in a 1 N H2SO4 solution, the fluorescence quantum yield for a 5 x 10⁻³ M solution of quinine bisulfate was measured to be 0.52, while a more dilute solution of 1.0 x 10⁻⁵ M exhibited a higher quantum yield of 0.60.

The quenching of this compound fluorescence by halide ions can also be examined using optoacoustic spectrometry. The reduction in fluorescence intensity upon the addition of quenchers corresponds to an increase in the non-radiative decay, which can be quantitatively measured by the increase in the optoacoustic signal. This provides a valuable tool for studying the dynamics of fluorescence quenching and the interaction of fluorescent molecules with their environment.

Table 1: Fluorescence Quantum Yield of Quinine Bisulfate in 1 N H₂SO₄

Concentration (M)Fluorescence Quantum Yield (Φf)
5 x 10⁻³0.52
1.0 x 10⁻⁵0.60

Radioligand Receptor Binding Assays for Ligand-Receptor Interactions

Radioligand receptor binding assays are a fundamental tool for characterizing the interaction of ligands, such as this compound, with their respective receptors. These assays utilize a radiolabeled form of a ligand to quantify its binding to a specific receptor, allowing for the determination of key parameters like the equilibrium dissociation constant (Kᵢ), which reflects the affinity of the ligand for the receptor, and the maximum number of binding sites (Bmax).

Research employing radioligand binding assays has revealed that quinidine interacts with several types of receptors, providing insights into its pharmacological mechanism of action. For instance, studies have demonstrated that quinidine acts as a competitive antagonist at α₁- and α₂-adrenergic receptors. ahajournals.orgnih.gov In these studies, quinidine was shown to compete with radiolabeled antagonists for binding to these receptors on membranes prepared from various tissues, including rat heart and kidney, as well as human platelets. ahajournals.org The equilibrium dissociation constants (Kᵢ) for quinidine at these receptors were determined to be in the micromolar range, indicating a direct interaction. ahajournals.orgnih.gov

Furthermore, the interaction of quinidine with cardiac muscarinic receptors has been investigated. Quinidine has been shown to inhibit the binding of both radiolabeled agonists and antagonists to these receptors in rat heart preparations, suggesting a complex interaction that affects both the association and dissociation rates of other ligands.

The binding of quinidine to ion channels has also been a subject of study. Molecular analysis has identified a binding site for quinidine within the human cardiac delayed rectifier K⁺ channel (hKv1.5), with an EC₅₀ of 6.2 µmol/L. nih.gov This interaction is consistent with an open-channel block mechanism. nih.gov While radioligand binding assays are more commonly used for receptors, the principles can be adapted to study drug binding to ion channels, often in conjunction with electrophysiological techniques to correlate binding with functional effects.

Table 2: Equilibrium Dissociation Constants (Kᵢ) of Quinidine for Adrenergic Receptors

Receptor SubtypeRadioligand UsedTissue SourceQuinidine Kᵢ (µM)
α₁-adrenergic[³H]prazosinRat Heart Membranes~0.3 - 3
α₁-adrenergic[³H]prazosinRat Kidney Membranes~0.3 - 3
α₂-adrenergic[³H]yohimbineHuman Platelet Membranes~0.3 - 3
α₂-adrenergic[³H]yohimbineRat Kidney Membranes~0.3 - 3

In Vitro Cell Culture Models for Mechanistic Studies

In vitro cell culture models are indispensable for elucidating the cellular and molecular mechanisms of action of drugs like this compound. These models allow for controlled experiments on specific cell types, providing detailed insights into the electrophysiological and cellular effects of the compound, which can be challenging to obtain from more complex in vivo systems.

Atrial Myocyte and Purkinje Fiber Electrophysiological Studies

The electrophysiological effects of quinidine have been extensively studied in isolated cardiac preparations, particularly atrial myocytes and Purkinje fibers, which are crucial components of the heart's conduction system. These studies typically involve the use of microelectrode techniques to record transmembrane action potentials and ionic currents.

In human atrial tissue, quinidine has been shown to increase the action potential duration to 95% repolarization (APD₉₅). This effect is rate-dependent; for example, at a cycle length of 1,000 msec, quinidine increased APD₉₅ by 33 ± 7%, while at a faster pacing cycle length of 300 msec, the increase was reduced to 12 ± 4%.

Studies on canine Purkinje fibers have provided detailed information on the concentration-dependent effects of quinidine on various action potential parameters. At a concentration of 1 x 10⁻⁵ M, quinidine significantly reduces the maximum rate of depolarization (Vmax), which is a measure of the fast sodium current. The washout of quinidine's effects on Vmax and the slope of phase 2 of the action potential occurs with a half-time of approximately 15-18 minutes, whereas the effect on the slope of phase 3 repolarization reverses much more slowly, with a half-time of about 57 minutes. This suggests that quinidine may have different sites or mechanisms of action on different phases of the cardiac action potential.

The effects of quinidine on Purkinje fibers are also influenced by extracellular pH. At a normal pH of 7.3, quinidine (6 x 10⁻⁶ to 1.5 x 10⁻⁵ M) causes a modest reduction in resting potential, action potential amplitude, and Vmax. However, under acidotic conditions (pH 6.9), these reductions are significantly greater, indicating that the electrophysiological effects of quinidine can be enhanced in acidic environments.

Table 3: Rate-Dependent Effect of Quinidine on Action Potential Duration (APD₉₅) in Human Atrial Myocytes

Pacing Cycle Length (msec)Mean % Increase in APD₉₅ (± SD)
100033 ± 7%
30012 ± 4%

Table 4: Electrophysiological Effects of Quinidine (1.5 x 10⁻⁵ M) on Canine Purkinje Fibers at Different pH Levels

Parameter% Reduction at pH 7.3% Reduction at pH 6.9
Resting Potential3-5%4-15%
Action Potential Amplitude4-9%5-18%
Vmax19-34%22-49%

Bone Marrow Culture for In Vitro Cell-Drug Interaction Analysis

In vitro bone marrow cultures serve as a valuable model for assessing the potential hematological toxicity of drugs. These culture systems allow for the direct observation of a drug's effect on the proliferation and differentiation of hematopoietic progenitor cells.

In the context of cinchonine (B1669041) alkaloids, the stereoisomer of quinidine, quinine, has been associated with drug-induced agranulocytosis. In vitro bone marrow culture studies have been instrumental in confirming the inhibitory effect of quinine on the patient's own bone marrow cells at therapeutic plasma concentrations. Interestingly, in these same studies, quinidine, the stereoisomer of quinine, did not exhibit the same inhibitory effect on bone marrow cells from either the patient or normal controls. This highlights the stereospecificity of the drug-cell interaction and the utility of bone marrow cultures in distinguishing the toxic potential of closely related compounds.

Further studies on the effect of quinidine on cell viability have been conducted using the human erythroleukemia cell line K562. These experiments can provide quantitative data on the dose-dependent and time-dependent effects of the drug on cell proliferation and cytotoxicity. Such data is crucial for understanding the potential for off-target effects of quinidine on hematopoietic cells.

Table 5: Comparative Effect of Quinine and Quinidine on In Vitro Bone Marrow Cultures in a Case of Quinine-Induced Agranulocytosis

CompoundEffect on Patient's Bone Marrow CellsEffect on Normal Bone Marrow Cells
QuinineInhibitoryNo effect
QuinidineNo effectNo effect

Theoretical Frameworks and Systems Level Research in Quinidine Bisulfate Pharmacology

Integration of Pharmacokinetic and Pharmacodynamic Modeling

The integration of pharmacokinetic (PK) and pharmacodynamic (PD) modeling represents a cornerstone in understanding the complex dose-concentration-response relationship of quinidine (B1679956) bisulfate. Pharmacokinetics describes what the body does to a drug, while pharmacodynamics describes what the drug does to the body. By linking these two domains, researchers can create sophisticated models that predict the therapeutic and proarrhythmic effects of quinidine based on its concentration in the body over time. These integrated models are crucial for exploring the variability in patient responses and for developing strategies to optimize therapy.

Physiologically-based pharmacokinetic (PBPK) modeling, in particular, has proven invaluable. nih.govcore.ac.uk PBPK models are mathematical representations of the body's physiological and biochemical processes that govern a drug's absorption, distribution, metabolism, and excretion (ADME). core.ac.uk For quinidine, these models incorporate its metabolism primarily by the cytochrome P450 enzyme CYP3A4 and its transport by P-glycoprotein (P-gp). nih.govcore.ac.uk This mechanistic approach allows for the simulation of quinidine's behavior under various physiological conditions and interaction scenarios. nih.gov

Population pharmacokinetics is a method used to study the sources and correlates of variability in drug concentrations among individuals who are the target patient population receiving clinically relevant doses of a drug of interest. fda.gov For quinidine, population PK parameters have been determined using data from patients treated for arrhythmias with quinidine sulphate or bisulfate. nih.gov

One study utilized 260 serum drug concentration measurements from 60 patients to develop a robust model. nih.gov The analysis concluded that the kinetics of quinidine are best described by a two-compartment model with zero-order absorption. nih.gov This model accounts for a central compartment (representing blood and highly perfused organs) and a peripheral compartment. Key parameters determined through this method include clearance (both renal and nonrenal), volume of distribution, and absorption rate. nih.gov The study identified that factors such as severe heart or liver failure and impaired renal function significantly influence quinidine's pharmacokinetics. nih.gov For instance, nonrenal clearance was observed to be substantially lower in patients with severe heart or liver failure compared to those without these conditions. nih.gov

The table below summarizes key population pharmacokinetic parameters for quinidine derived from a two-compartment model.

ParameterValue/DescriptionInfluencing Factors
Model Type Two-compartment with zero-order absorptionN/A
Nonrenal Clearance 12.6 L/h (standard); 6.8 L/h (with severe heart/liver failure)Severe heart failure, severe liver failure
Renal Clearance Proportional to creatinine (B1669602) clearance (constant: 0.0566)Renal function
Volume of Distribution (Central) 161 LN/A
Time to Max. Concentration (Tmax) 6.0 h (for quinidine bisulfate)Formulation (bisulfate vs. sulphate)

This data is derived from a study on quinidine pharmacokinetics. nih.gov

These population-based methods, often guided by regulatory bodies like the FDA, are essential for understanding variability in drug response and for informing dosing strategies in specific patient subgroups. fda.govnih.gov

Quinidine is a potent inhibitor of the enzyme Cytochrome P450 2D6 (CYP2D6) and the transporter P-glycoprotein (P-gp), while also being a substrate for CYP3A4 and P-gp. nih.govcore.ac.ukwikipedia.org This complex profile makes it highly susceptible to and a perpetrator of drug interactions. To mechanistically assess and predict these complex scenarios, comprehensive drug-drug-gene interaction (DDGI) networks have been developed using PBPK modeling. nih.govcore.ac.uk

These networks integrate data on how quinidine interacts with other drugs (perpetrators or victims) and how genetic variations (e.g., in CYP enzymes) influence these interactions. nih.govresearchgate.net For example, a PBPK model for quinidine was developed and successfully used to simulate various DDGI scenarios, including its interaction with inhibitors and inducers of CYP3A4 and P-gp, as well as its effect on various CYP2D6 and P-gp substrates. nih.govresearchgate.net The model accurately predicted the impact of co-administered drugs like rifampicin (B610482) (an inducer) and itraconazole (B105839) (an inhibitor) on quinidine concentrations. researchgate.net

The performance of these DDGI models is evaluated by comparing predicted pharmacokinetic parameter ratios (e.g., Area Under the Curve or AUC) with observed values from clinical studies. nih.govresearchgate.net Successful models have shown that over 90% of predicted DDGI pharmacokinetic parameter ratios fall within a two-fold range of the observed values, demonstrating their predictive power. nih.gov Such networks are powerful tools that can be used to support drug development and personalize medicine by anticipating complex interactions before they are observed clinically. nih.govclinpgx.org

Computational Modeling of Ion Channel and Receptor Dynamics

Computational modeling provides powerful insights into the molecular interactions between quinidine and its primary targets: cardiac ion channels. escholarship.orgencyclopedia.pub As a Class Ia antiarrhythmic agent, quinidine's primary mechanism involves blocking voltage-gated sodium and potassium channels. wikipedia.orgnih.gov Molecular dynamics (MD) simulations and other computational techniques are used to model these interactions at an atomic level. encyclopedia.pubnih.gov

These simulations can characterize how a drug molecule like quinidine binds to an ion channel, influencing its gating (opening and closing) and ion conduction processes. encyclopedia.pub For instance, models can help identify the specific binding sites within the channel pore and reveal the conformational changes that occur upon drug binding. This is particularly important for understanding quinidine's effect on the hERG (human Ether-à-go-go-Related Gene) potassium channel, inhibition of which is a key factor in drug-induced QT prolongation. escholarship.orgencyclopedia.pub

Advanced computational tools, such as deep learning-based structure prediction (e.g., AlphaFold2), are used to generate high-resolution models of ion channels in different states (open, closed, inactivated) that may not be available experimentally. escholarship.org These models can then be used for docking simulations to predict how quinidine binds and to validate the findings against experimental data. escholarship.org This computational approach is crucial for rational drug design and for assessing the proarrhythmic potential of new chemical entities by comparing their predicted channel interactions to those of well-characterized drugs like quinidine. escholarship.orgencyclopedia.pub

Exploring Mechanisms of Proarrhythmia and Electrophysiological Heterogeneity

Quinidine's therapeutic action is intrinsically linked to its potential to cause proarrhythmia, most notably Torsades de Pointes (TdP). Research has focused on understanding the underlying mechanisms, which involve creating electrophysiological heterogeneity within the heart muscle. nih.gov

Studies in isolated heart preparations have shown that quinidine produces a "reverse rate-dependent" prolongation of the action potential duration (APD), meaning its effect is more pronounced at slower heart rates. nih.gov This contributes to an increased steepness of the APD restitution curve, a factor known to promote arrhythmogenesis. nih.gov

Furthermore, quinidine induces spatial dispersion of repolarization across the ventricular walls. nih.gov Key findings include:

Inter-ventricular Heterogeneity: Quinidine causes a greater increase in APD in the left ventricle compared to the right ventricle. nih.gov

Transmural Heterogeneity: It prolongs the effective refractory period (ERP) more at the endocardium (inner layer) than the epicardium (outer layer), increasing the transmural dispersion of refractoriness. nih.gov

APD vs. ERP: The drug prolongs the APD to a greater extent than the ERP, which widens the vulnerable window during which a premature beat can trigger a re-entrant arrhythmia. nih.gov

This creation of electrical heterogeneity, where adjacent regions of heart tissue are in different electrical states (e.g., repolarized vs. refractory), establishes a substrate for re-entry, the mechanism underlying most tachyarrhythmias. nih.govnih.gov The combination of localized conduction block and shortened refractory periods in some areas can lead to "phase 2 re-entry," a trigger for ventricular fibrillation. nih.gov

Precision Medicine Approaches to this compound Research

Precision medicine aims to tailor medical treatment to the individual characteristics of each patient. mdpi.com In the context of this compound, this approach focuses on identifying which patients are most likely to benefit from the drug and which are at highest risk for proarrhythmia. This involves leveraging individual genetic, environmental, and lifestyle factors to guide therapeutic decisions. mdpi.com In silico techniques, including the pharmacokinetic models and interaction networks described previously, are fundamental tools in advancing this goal. mdpi.com

A key strategy in precision medicine is patient stratification, which involves classifying individuals into subpopulations that differ in their susceptibility to a disease or their response to a specific treatment. mdpi.comnih.gov For quinidine therapy, stratification can be based on both genetic and electrophysiological biomarkers. clinpgx.orgnih.gov

Genetic Markers:

CYP2D6 Polymorphisms: Quinidine is a potent inhibitor of the CYP2D6 enzyme. clinpgx.org The gene for CYP2D6 is highly polymorphic, leading to different metabolic phenotypes (e.g., poor, intermediate, extensive, and ultrarapid metabolizers). A patient's CYP2D6 genotype can significantly impact the pharmacokinetics of other drugs they may be taking that are metabolized by this enzyme. clinpgx.org The FDA label for quinidine acknowledges that the drug can effectively convert extensive metabolizers into poor metabolizers, advising caution when co-prescribing with CYP2D6 substrates. clinpgx.org Genetic testing for CYP2D6 variants can help predict patients at high risk for drug-drug interactions when taking quinidine.

Electrophysiological Markers:

Baseline QT Interval: The QT interval on an electrocardiogram (ECG) is a measure of ventricular repolarization. A prolonged QT interval is a primary risk factor for TdP. Patients with a congenitally long QT interval or those who exhibit significant QT prolongation upon initiation of therapy are at a much higher risk. Using the baseline QT interval and monitoring its change with therapy are critical electrophysiological markers for stratifying risk.

Genetic Risk Scores: Research has shown that a risk score based on common genetic variants can be associated with drug-induced QT prolongation and the risk of TdP. clinpgx.org Such scores could be used to stratify patients based on their underlying genetic predisposition to proarrhythmia when treated with drugs like quinidine. clinpgx.org

By combining these genetic and electrophysiological markers, clinicians can better stratify patients, identifying those for whom the benefits of this compound outweigh the risks of proarrhythmia. clinpgx.orgnih.gov

Research Frameworks for Dosage Optimization and Combination Regimens

The development of effective therapeutic strategies for this compound is underpinned by research frameworks focused on optimizing dosage and exploring synergistic combination regimens. These frameworks are essential due to the compound's narrow therapeutic window and the significant inter-individual variability in patient response.

One primary framework involves pharmacokinetic (PK) and pharmacodynamic (PD) modeling to establish a clear relationship between dosage, plasma concentration, and therapeutic effect. Research in this area utilizes plasma concentration analysis to guide therapy. nih.gov Studies have focused on determining the plasma concentrations that correlate with desired antiarrhythmic effects, generally accepted as being between 2 and 6 μg/mL. mhmedical.com The framework for dosage optimization, therefore, often involves an initial loading dose to rapidly achieve therapeutic plasma levels, followed by a maintenance schedule. nih.gov A critical aspect of this research is the evaluation of different formulations, such as sustained-release preparations of this compound, which are designed to maintain stable plasma concentrations over a longer dosing interval (e.g., 12 hours) and minimize fluctuations. nih.govtau.ac.il Population pharmacokinetic models represent a more advanced framework, analyzing sources of variability in drug concentration among patients to inform dosing strategies for specific populations, as has been explored in veterinary medicine. nih.gov

The second major research framework centers on the investigation of combination drug regimens to enhance therapeutic efficacy or achieve different electrophysiological outcomes. This approach involves combining quinidine with other cardiovascular agents to target multiple mechanisms of arrhythmia. For instance, studies have systematically evaluated the combination of quinidine with beta-blockers for the management of atrial fibrillation. bmj.com Another researched combination is with verapamil (B1683045), which has been shown to be more effective in converting chronic atrial fibrillation to a regular sinus rhythm compared to quinidine monotherapy. nih.gov The rationale for these combination studies is often to leverage different mechanisms of action; quinidine primarily blocks sodium and potassium channels, while drugs like verapamil act on calcium channels. nih.govwikipedia.org Research has also explored quinidine as a salvage therapy in combination with other antiarrhythmics like amiodarone (B1667116) and mexiletine (B70256) in complex cases of ventricular tachycardia. nih.gov

Table 1: Research on Quinidine Combination Regimens This table is interactive. You can sort and filter the data.

Combined Agent Therapeutic Goal in Research Setting Investigated Condition
Verapamil Increase efficacy in converting arrhythmia to sinus rhythm Chronic Atrial Arrhythmias
Beta-blockers Management and maintenance of sinus rhythm Atrial Fibrillation
Amiodarone Salvage therapy for refractory arrhythmias Scar-related Monomorphic Ventricular Tachycardia

Utilization of Zebrafish Models in Cardiac Electrophysiology Research

The zebrafish (Danio rerio) has emerged as a valuable in vivo model for studying cardiac electrophysiology and the effects of cardioactive compounds like quinidine. researchgate.netnih.gov This model offers several distinct advantages for systems-level research, including its genetic tractability, the optical transparency of its embryos for direct visualization of the heart, and the close resemblance of its cardiac action potential and electrocardiogram (ECG) morphology to that of humans. nih.govescholarship.org The zebrafish heart possesses ion channels, such as the rapid component of the delayed rectifier potassium current (IKr), that are homologous to human channels and are crucial targets for antiarrhythmic drugs. nih.gov

In the context of this compound pharmacology, zebrafish are utilized to investigate the compound's specific effects on cardiac conduction and repolarization. Quinidine is known to prolong the QT interval on an ECG, an effect that can be readily studied in the zebrafish model. researchgate.net Research has demonstrated that administration of quinidine to adult zebrafish leads to significant and measurable changes in cardiac electrophysiological parameters.

Specifically, studies have shown that exposure to quinidine causes a significant decrease in heart rate and a prolongation of the QT interval. researchgate.net The corrected QT interval (QTc), which accounts for changes in heart rate, is also significantly prolonged following quinidine administration. researchgate.net These findings in zebrafish are consistent with the known electrophysiological effects of quinidine in humans, validating the model's utility for preclinical screening and mechanistic studies of Class Ia antiarrhythmic agents. wikipedia.orgresearchgate.net The high-throughput nature of the zebrafish model allows for efficient screening of compounds and investigation into the genetic underpinnings of drug response. frontiersin.org

Table 2: Electrophysiological Effects of Quinidine in Adult Zebrafish Models This table is interactive. You can sort and filter the data.

Parameter Measurement Before Quinidine Measurement After Quinidine (250 μM)
Heart Rate (bpm) 166 ± 27 92 ± 39
QT Interval (ms) 200 ± 29 303 ± 40

Q & A

Q. How can in vitro findings for this compound be responsibly translated to preclinical models?

  • Methodological Answer : Follow ARRIVE 2.0 guidelines for animal studies:
  • Dose Scaling : Use allometric scaling (e.g., body surface area) from in vitro IC50 to in vivo doses.
  • Endpoint Alignment : Ensure electrophysiological endpoints (e.g., QT interval) match between models.
  • Ethics : Justify sample sizes via power analysis and include veterinary oversight .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.